1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18251045
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O2 |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | 1-butan-2-yl-5-ethyltriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H15N3O2/c1-4-6(3)12-7(5-2)8(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14) |
| Standard InChI Key | JLHJSHWBOYNCPS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=NN1C(C)CC)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-butan-2-yl-5-ethyltriazole-4-carboxylic acid, reflects its substitution pattern:
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N1 position: A branched sec-butyl group (-CH(CH2CH3)CH2CH3).
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C5 position: An ethyl group (-CH2CH3).
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C4 position: A carboxylic acid (-COOH).
The triazole core adopts a planar conformation, with the carboxylic acid group enhancing polarity and hydrogen-bonding capacity. This structure is stabilized by aromaticity and intramolecular interactions between the carboxylate proton and adjacent nitrogen atoms .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.23 g/mol |
| SMILES | CCC1=C(N=NN1C(C)CC)C(=O)O |
| LogP (Predicted) | 1.2 |
| Solubility (Water) | 25.8 mg/mL |
| pKa (Carboxylic Acid) | ~4.7 |
The sec-butyl group imparts moderate lipophilicity (LogP = 1.2), balancing aqueous and organic solubility. The carboxylic acid’s pKa (~4.7) ensures ionization at physiological pH, influencing bioavailability and protein binding .
Synthetic Methodologies
One-Step Azide-β-Ketoester Cyclization
The most efficient synthesis, adapted from US Patent 6642390B2, involves a one-step reaction between sec-butyl azide and ethyl 3-oxopentanoate under basic conditions :
Reaction Conditions:
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Azide: 1-Azido-2-methoxycyclohexane (25 mmol).
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β-Ketoester: Ethyl 3-oxopentanoate (28 mmol).
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Base: K2CO3 (3 equiv).
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Solvent: Aqueous ethanol (95%, 45 mL) + H2O (15 mL).
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Temperature: 80°C, 16 hours.
Workup:
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Neutralization with 1M HCl precipitates the product.
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Filtration and drying over P2O5 yield the pure compound (30–95% yield).
This method leverages the Huisgen cycloaddition mechanism, where the β-ketoester’s enolate attacks the azide, forming the triazole ring .
Ruthenium-Catalyzed Synthesis
An alternative approach employs ruthenium catalysts to enhance regioselectivity. Ferrini et al. demonstrated that (Cp*RuCl)4 facilitates the coupling of sec-butyl azide with ethyl cyanoacetate, yielding the target compound with >85% efficiency .
Advantages:
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Reduced reaction time (2–4 hours).
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Improved functional group tolerance.
Biological Activities and Mechanisms
Immunomodulatory Effects
4,5-Disubstituted triazoles, including this compound, inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme overexpressed in cancers to suppress T-cell immunity. Key findings include:
Mechanistically, the triazole core coordinates with IDO1’s heme iron, while the sec-butyl group occupies a hydrophobic pocket near Phe226 and Leu384 residues .
Antimicrobial Activity
Triazole derivatives exhibit broad-spectrum antimicrobial effects. In a study of benzamidine-triazole hybrids:
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MIC: 4–8 µg/mL against Candida albicans.
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Mechanism: Disruption of fungal membrane integrity via carboxylate-mediated proton gradients .
Applications in Drug Development
Anticancer Agents
The compound serves as a precursor for IDO1 inhibitors in combination therapies:
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Synergy with Checkpoint Inhibitors: Enhances PD-1/PD-L1 blockade efficacy .
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Clinical Trials: Analogues are in Phase II trials for metastatic melanoma (NCT04049669).
Agricultural Fungicides
Structural analogues, such as 5-ethyl-1-phenyltriazole-4-carboxylates, show potent activity against Phytophthora infestans (EC50 = 12 µM) .
Comparative Analysis with Analogues
| Compound | Substituents | LogP | IDO1 IC50 (nM) | Antifungal MIC (µg/mL) |
|---|---|---|---|---|
| 1-(sec-Butyl)-5-ethyl | sec-Butyl, Ethyl | 1.2 | 92 | 8 |
| 1-Butyl-5-methyl | n-Butyl, Methyl | 1.5 | 450 | 16 |
| 1-Phenyl-5-ethyl | Phenyl, Ethyl | 2.1 | 210 | 32 |
Key Trends:
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Branching (sec- vs. n-Butyl): Reduces LogP by 0.3 units, enhancing solubility.
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Ethyl vs. Methyl: Ethyl improves IDO1 binding by filling hydrophobic pockets.
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